6-Fluoro-4-hydrazinoquinoline: A Core Scaffold for Advanced Drug Discovery
6-Fluoro-4-hydrazinoquinoline: A Core Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-4-hydrazinoquinoline has emerged as a pivotal building block in medicinal chemistry, primarily owing to the unique electronic properties conferred by the fluorine atom on the quinoline ring and the versatile reactivity of the hydrazino moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Fluoro-4-hydrazinoquinoline. It further delves into its significant role as a key intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in leveraging this scaffold for novel drug design and development.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical and pharmacokinetic properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing drug-like characteristics. The hydrazino group at the 4-position serves as a versatile synthetic handle, enabling the construction of a diverse array of heterocyclic systems and functionalized derivatives. This unique combination of a fluoroquinoline core and a reactive hydrazino group makes 6-Fluoro-4-hydrazinoquinoline a highly valuable intermediate for the synthesis of complex, biologically active molecules.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 6-Fluoro-4-hydrazinoquinoline is essential for its effective utilization in synthesis and drug development.
| Property | Value | Reference |
| CAS Number | 49612-09-1 | [1] |
| Molecular Formula | C₉H₈FN₃ | [1] |
| Molecular Weight | 177.18 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Purity | Typically >99% for commercial samples | [2] |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
A hydrochloride salt of this compound is also commercially available (CAS Number: 1172049-64-7), which may offer altered solubility and handling characteristics.[3]
Synthesis and Characterization
The primary and most established method for the synthesis of 6-Fluoro-4-hydrazinoquinoline is through the nucleophilic aromatic substitution of a suitable precursor, 6-fluoro-4-chloroquinoline, with hydrazine hydrate.
Synthetic Pathway
The reaction proceeds via the displacement of the chlorine atom at the 4-position of the quinoline ring by the nucleophilic hydrazine.
Caption: Synthesis of 6-Fluoro-4-hydrazinoquinoline.
Experimental Protocol: A Representative Procedure
Materials:
-
6-Fluoro-4-chloroquinoline
-
Hydrazine hydrate (excess)
-
Ethanol (or another suitable solvent like isopropanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoro-4-chloroquinoline in ethanol.
-
Add a molar excess of hydrazine hydrate to the solution. The exact excess will depend on the desired reaction rate and should be optimized.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove excess hydrazine hydrate and other impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following are predicted key features based on the structure and data from analogous compounds. Empirical verification is crucial.
¹H NMR:
-
Aromatic Protons: Expect a series of doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns for the substituted quinoline ring. The fluorine atom at the 6-position will introduce additional splitting (J-coupling) to the neighboring protons.
-
Hydrazino Protons: The protons of the -NHNH₂ group will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: A set of signals in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant. Other carbons in the fluoro-substituted ring will show smaller two- and three-bond C-F couplings.
IR Spectroscopy:
-
N-H Stretching: Look for characteristic stretching vibrations for the -NH₂ and -NH- groups, typically in the region of 3200-3400 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are expected, characteristic of the quinoline ring system.
-
C-F Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region, is indicative of the C-F bond.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 177.18, corresponding to the molecular weight of the compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of 6-Fluoro-4-hydrazinoquinoline lies in the reactivity of the hydrazino group, which can readily participate in various chemical transformations to build more complex molecular architectures.
Key Reactions of the Hydrazino Group
The hydrazino moiety is a potent nucleophile and can undergo a variety of reactions, including:
-
Formation of Hydrazones: Reaction with aldehydes and ketones to form stable hydrazone derivatives. This is a widely used method for linking the quinoline core to other pharmacophores.[4]
-
Cyclization Reactions: The hydrazino group is a key precursor for the synthesis of various fused heterocyclic systems, such as triazoloquinolines and pyrazoloquinolines, which are of significant interest in medicinal chemistry.
Caption: Key reaction pathways of 6-Fluoro-4-hydrazinoquinoline.
Application in the Synthesis of Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 6-fluoro-4-aminoquinoline core, which can be derived from 6-Fluoro-4-hydrazinoquinoline, is particularly prevalent in inhibitors targeting kinases such as the epidermal growth factor receptor (EGFR) and c-Met.[5]
c-Met Kinase Inhibitors: The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers. Several small molecule inhibitors targeting c-Met feature a quinoline core. While direct synthesis from 6-Fluoro-4-hydrazinoquinoline is not explicitly detailed in readily available literature, its structural similarity to known intermediates suggests its high potential as a starting material for novel c-Met inhibitors. For instance, triazolotriazine analogues with a quinoline moiety have shown potent c-Met inhibitory activity.
Safety and Handling
As a hydrazine derivative and a fluorinated aromatic compound, 6-Fluoro-4-hydrazinoquinoline requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions, based on analogous compounds and the constituent functional groups, are strongly recommended.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-Fluoro-4-hydrazinoquinoline stands as a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its fluorinated quinoline core provides a favorable scaffold for targeting a range of biological targets, particularly protein kinases. The reactive hydrazino group offers a gateway to a diverse chemical space through the formation of hydrazones and fused heterocyclic systems. While the publicly available data on its specific properties and reaction protocols are somewhat limited, the established chemistry of its constituent parts provides a solid foundation for its application in research and development. This guide serves to consolidate the available information and provide a framework for the safe and effective use of 6-Fluoro-4-hydrazinoquinoline in the pursuit of novel therapeutic agents.
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